molecular formula C23H22N2O3S2 B296896 3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether

3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether

Katalognummer B296896
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: YXJSEBAOOITNEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether is a chemical compound that has gained significant attention in scientific research. It has been shown to possess potential therapeutic properties and has been extensively studied for its biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of 3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects through the modulation of various signaling pathways and the inhibition of certain enzymes.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether possesses significant antioxidant and anti-inflammatory activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, the compound has been investigated for its potential use in the treatment of neurodegenerative diseases and diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether in lab experiments is its potential therapeutic properties. The compound has been shown to possess significant antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and use in certain research settings.

Zukünftige Richtungen

There are several future directions for the study of 3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify any potential side effects or limitations. Finally, the development of more efficient synthesis methods may increase the availability and use of this compound in scientific research.
In conclusion, 3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether is a chemical compound that has gained significant attention in scientific research. It possesses potential therapeutic properties and has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or limitations.

Synthesemethoden

The synthesis of 3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether involves the reaction of 3-(2-bromo-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether with benzyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.

Wissenschaftliche Forschungsanwendungen

3-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenyl 3-thietanyl ether has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and antitumor activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases and diabetes.

Eigenschaften

Molekularformel

C23H22N2O3S2

Molekulargewicht

438.6 g/mol

IUPAC-Name

2-benzyl-3-[3-(thietan-3-yloxy)phenyl]-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C23H22N2O3S2/c26-30(27)22-12-5-4-11-21(22)24-23(25(30)14-17-7-2-1-3-8-17)18-9-6-10-19(13-18)28-20-15-29-16-20/h1-13,20,23-24H,14-16H2

InChI-Schlüssel

YXJSEBAOOITNEA-UHFFFAOYSA-N

SMILES

C1C(CS1)OC2=CC=CC(=C2)C3NC4=CC=CC=C4S(=O)(=O)N3CC5=CC=CC=C5

Kanonische SMILES

C1C(CS1)OC2=CC=CC(=C2)C3NC4=CC=CC=C4S(=O)(=O)N3CC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.